3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448076-04-7
VCID: VC7017272
InChI: InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19)
SMILES: C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.45

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

CAS No.: 1448076-04-7

Cat. No.: VC7017272

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.45

* For research use only. Not for human or veterinary use.

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide - 1448076-04-7

Specification

CAS No. 1448076-04-7
Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
IUPAC Name 3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19)
Standard InChI Key KWDOSMHOMJHWRI-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide possesses the molecular formula C₁₆H₁₈N₂O₃S₂ and a molecular weight of 350.5 g/mol . The structure combines three key pharmacophoric elements:

  • A central pyrrolidine ring serving as conformational constraint

  • A phenylsulfonyl group at the 3-position providing hydrogen-bond acceptor capability

  • A thiophene-methyl carboxamide moiety contributing hydrophobic interactions

The stereochemistry at the pyrrolidine ring's 3-position significantly influences biological activity, with (S)-enantiomers generally exhibiting higher receptor affinity than their (R)-counterparts . X-ray crystallographic data, while currently unavailable, suggest structural similarities to related 5-HT₆ receptor ligands through comparative molecular modeling .

Physicochemical Properties

Available data indicate:

  • LogP: Predicted 2.8 (ChemAxon)

  • Hydrogen bond donors/acceptors: 1/6

  • Topological polar surface area: 112 Ų

Solubility remains uncharacterized experimentally, though analogues with similar sulfonamide groups demonstrate moderate aqueous solubility (0.5-2 mg/mL) in phosphate-buffered saline at pH 7.4 .

Synthetic Methodology

Key Synthetic Routes

The compound is synthesized via a four-step sequence optimized for modular diversity :

  • Pyrrolidine core formation: Aza-Baylis-Hillman reaction followed by N-allylation and ring-closing metathesis

  • Carboxamide installation: HOBt/BOP-mediated coupling of (R/S)-3-aminopyrrolidine

  • Sulfonylation: BTPP-base facilitated reaction with phenylsulfonyl chloride

  • Final deprotection: HCl-mediated Boc-group removal

Critical reaction parameters:

  • Step 3 yield: 68-72% (dependent on sulfonyl chloride reactivity)

  • Chiral purity: >98% ee achieved through chromatographic separation

Analytical Characterization

Key spectroscopic data for batch validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-H), 7.62 (t, 1H, Ar-H), 7.51 (dd, 2H, Ar-H), 6.95 (m, 2H, Th-H), 4.45 (s, 2H, CH₂), 3.85 (m, 1H, pyrrolidine-H), 3.42 (m, 2H, pyrrolidine-H), 2.95 (m, 2H, pyrrolidine-H), 2.15 (m, 2H, pyrrolidine-H)

  • HPLC purity: 99.3% (C18, 0.1% TFA/ACN gradient)

Pharmacological Evaluation

5-HT₆ Receptor Modulation

In HEK293 cells expressing human 5-HT₆ receptors, the compound demonstrates:

ParameterValueExperimental Conditions
Kₐ (nM)28 ± 3.1[³H]-LSD competitive binding
EC₅₀ (cAMP)41 ± 5.7 nMNG108-15 cell constitutive activity
Inverse agonist %82 ± 6%10 μM concentration

Notably, the (S)-enantiomer shows 3.8-fold greater potency than the (R)-form in functional assays . Molecular dynamics simulations reveal a salt bridge between the protonated pyrrolidine nitrogen and Asp3.32 residue in the receptor's transmembrane domain .

Selectivity Profile

Screening against 168 GPCRs/kinases shows:

  • 100-fold selectivity over 5-HT₁A/₂A/₂C/₇ receptors

  • Moderate hERG inhibition (IC₅₀ = 8.9 μM)

  • No significant activity at σ₁/σ₂ receptors

Structure-Activity Relationships

Systematic modifications reveal critical pharmacophore elements:

A. Sulfonyl Group Variations

  • 3-Cl-phenylsulfonyl → 4.2× potency vs. parent phenyl

  • 2-Naphthylsulfonyl → 67% loss of activity

B. Thiophene Substitutions

  • 2-Thienyl → Optimal for receptor complementarity

  • 3-Thienyl → 91% binding affinity reduction

C. Pyrrolidine Configuration

  • (S)-enantiomer: Kᵢ = 22 nM

  • (R)-enantiomer: Kᵢ = 30 nM

Preclinical Development Considerations

ADME Properties

  • Caco-2 permeability: 12.3 × 10⁻⁶ cm/s (high)

  • Microsomal stability: t₁/₂ = 48 min (human)

  • Plasma protein binding: 89% (albumin-dominated)

In Vivo Pharmacokinetics (Rat)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)892 ± 121145 ± 28
Tₘₐₓ (h)-1.5 ± 0.3
AUC₀–∞ (h·ng/mL)1853 ± 211987 ± 134
Vd (L/kg)2.1 ± 0.4-
Cl (mL/min/kg)9.2 ± 1.1-

Brain penetration studies show a B/P ratio of 0.33 ± 0.05 following 10 mg/kg oral dosing .

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